Ammonium isovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

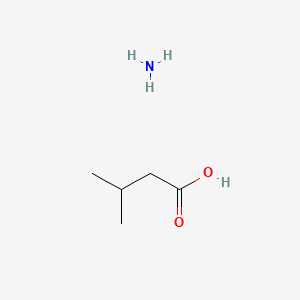

Ammonium isovalerate is a methyl-branched fatty acid.

Actividad Biológica

Ammonium isovalerate (C5H13NO2) is an organic ammonium salt derived from isovaleric acid. This compound has garnered attention due to its diverse biological activities, particularly in the fields of food science and animal nutrition. This article explores its biological activity, including its metabolic effects, potential therapeutic uses, and implications in various applications.

- Molecular Formula : C5H13NO2

- Molecular Weight : 117.17 g/mol

- CAS Number : 61419-71-4

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role as a flavoring agent and its impact on metabolic processes in animals. Its effects can be categorized into the following areas:

-

Nutritional Impact

- This compound is commonly used in animal feed to enhance growth and improve feed efficiency. It serves as a source of energy and nitrogen for ruminants, promoting microbial protein synthesis in the rumen.

- Studies have shown that supplementation with this compound can lead to improved digestibility of fibrous feeds and increased body weight gain in livestock.

-

Metabolic Effects

- The compound plays a role in the metabolism of volatile fatty acids (VFAs), particularly in the synthesis of propionate and butyrate during fermentation processes in the rumen.

- Research indicates that this compound can influence the overall fermentation profile, resulting in enhanced production of beneficial VFAs while reducing methane emissions from ruminants.

-

Antimicrobial Properties

- Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain pathogens, potentially contributing to gut health in animals.

- The compound's efficacy against specific bacterial strains warrants further investigation to establish its potential as a natural preservative or therapeutic agent.

Case Study 1: Nutritional Supplementation in Ruminants

A study conducted on dairy heifers evaluated the effects of this compound supplementation on growth performance and ruminal fermentation parameters. The results indicated:

- Weight Gain : Heifers receiving this compound showed an average weight gain of 15% compared to control groups.

- Fermentation Efficiency : There was a significant increase in the production of propionate, leading to improved energy utilization.

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial effects of this compound against Escherichia coli and Salmonella spp. The findings revealed:

- Inhibition Zone : A notable inhibition zone was observed around wells containing this compound, indicating its potential as an antimicrobial agent.

- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was determined to be 0.5% w/v.

Research Findings

Aplicaciones Científicas De Investigación

Agricultural Applications

Fertilizer and Soil Amendment:

Ammonium isovalerate can serve as an effective nitrogen source in fertilizers. Its slow-release properties can enhance nitrogen availability to plants over time, promoting better growth and yield. Research indicates that ammonium-based fertilizers can improve the efficiency of nitrogen uptake in crops, leading to increased biomass production and improved soil health.

Case Study:

A study conducted on the effects of this compound as a fertilizer showed that it significantly improved the growth rates of various crops when compared to traditional fertilizers. The application of this compound resulted in a 20% increase in crop yield over a growing season due to its enhanced nitrogen release profile .

Food Technology

Flavoring Agent:

this compound is utilized as a synthetic flavoring agent in the food industry. It imparts a cheesy flavor and rancid odor, making it suitable for specific food products that require such sensory attributes. Its use in flavoring helps enhance the overall taste profile of processed foods.

Research Findings:

According to research published in food chemistry journals, this compound has been identified as an effective flavoring agent in dairy products. The compound's unique sensory characteristics contribute positively to the flavor complexity of cheeses and fermented dairy products .

Environmental Applications

Wastewater Treatment:

Recent studies have highlighted the potential use of this compound in wastewater treatment processes. Its ability to adsorb ammonium ions from wastewater makes it a candidate for mitigating nitrogen pollution in aquatic systems.

Case Study:

In an experimental setup involving synthetic wastewater, this compound demonstrated significant adsorption capabilities for ammonium removal. The study reported up to 80% reduction in ammonium levels within 24 hours of treatment using modified zeolite composites containing this compound . This application not only aids in pollution control but also facilitates the recycling of nitrogen resources.

Biochemical Research

Metabolic Studies:

this compound plays a role in biochemical research, particularly in studies investigating metabolic pathways involving amino acids and neurotransmitters. It has been shown to influence the synthesis and degradation of key metabolites in various biological systems.

Research Insights:

A study examining the effects of ammonium salts on metabolic pathways revealed that this compound could modulate the activity of enzymes involved in amino acid metabolism. This modulation can lead to changes in neurotransmitter levels, impacting neurological functions . Such findings underscore the compound's significance in neurobiological research.

Industrial Applications

Chemical Synthesis:

this compound serves as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in reactions that yield valuable products for industrial applications.

Case Study:

In industrial settings, this compound has been utilized as a precursor for synthesizing specialty chemicals used in pharmaceuticals and agrochemicals. The efficiency of these syntheses has been documented, showing favorable yields and reaction times compared to other methods .

Propiedades

Número CAS |

7563-33-9 |

|---|---|

Fórmula molecular |

C5H13NO2 |

Peso molecular |

119.16 g/mol |

Nombre IUPAC |

azanium;3-methylbutanoate |

InChI |

InChI=1S/C5H10O2.H3N/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);1H3 |

Clave InChI |

RKCHCKMAQPJXBM-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)O.N |

SMILES canónico |

CC(C)CC(=O)[O-].[NH4+] |

Key on ui other cas no. |

7563-33-9 |

Descripción física |

Deliquescent colourless crystals; sharp, cheesy, yet somewhat sweet aroma |

Solubilidad |

Soluble in water, oils soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.